

AF 430 Amine: Application Notes and Protocols for Immunofluorescence Staining

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Compound of Interest

Compound Name: AF 430 amine

Cat. No.: B12371976

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This document provides detailed application notes and experimental protocols for the use of **AF 430 amine** and its derivatives in immunofluorescence staining. AF 430 is a yellow-green fluorescent dye known for its high photostability and broad pH stability, making it a versatile tool for cellular imaging and flow cytometry.

Introduction to AF 430 Fluorophore

AF 430 is a coumarin-based dye that offers a unique spectral profile, with an excitation maximum in the violet range and an emission maximum in the yellow-green region of the spectrum.^[1] This large Stokes shift of approximately 112 nm is advantageous for multicolor imaging applications, as it helps to reduce spectral crosstalk between different fluorophores.^[1] The dye's fluorescence is stable over a wide pH range (pH 4-10), which is beneficial for staining protocols that may involve buffers with varying pH.^{[2][3][4][5]} Furthermore, its high photostability makes it well-suited for demanding imaging techniques such as confocal microscopy.^{[1][2][3]}

For immunofluorescence applications, AF 430 is typically used in an amine-reactive form, such as an N-hydroxysuccinimidyl (NHS) ester. This form readily reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds. This document will focus on the use of AF 430 NHS ester for antibody conjugation and subsequent immunofluorescence staining.

Quantitative Data

The following table summarizes the key spectral and physical properties of the AF 430 fluorophore.

Property	Value	Reference
Excitation Maximum	430 nm	[2]
Emission Maximum	542 nm	[2]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield	0.23	[2]
Stokes Shift	112 nm	[1]
Optimal pH Range	4 - 10	[2][3][4][5]

Experimental Protocols

Protocol 1: Conjugation of AF 430 NHS Ester to Antibodies

This protocol describes the conjugation of an amine-reactive AF 430 dye to a primary or secondary antibody. The most common amine-reactive form is the N-hydroxysuccinimidyl (NHS) ester.

Materials:

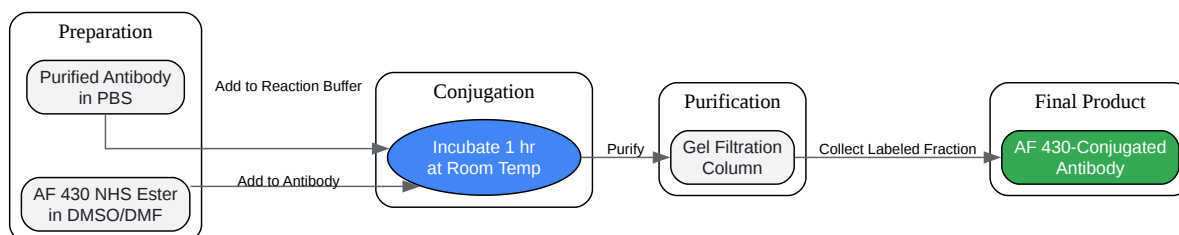
- Purified antibody (at least 2 mg/mL for optimal results)[6]
- AF 430 NHS Ester (Succinimidyl Ester)
- Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration column)

- Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure:

- Antibody Preparation:
 - Dialyze the antibody against PBS to remove any amine-containing buffers (like Tris) or stabilizers that could interfere with the conjugation reaction.
 - Adjust the antibody concentration to at least 2 mg/mL in the reaction buffer.
- AF 430 NHS Ester Preparation:
 - Dissolve the AF 430 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
- Conjugation Reaction:
 - It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[6] A common starting point for IgG antibodies is a 10:1 molar ratio of dye to antibody.
 - Slowly add the calculated amount of the AF 430 NHS ester stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[6]
- Purification of the Conjugate:
 - Remove unconjugated dye by passing the reaction mixture through a gel filtration column equilibrated with your desired storage buffer.
 - Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.
- Storage:

- Store the purified AF 430-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C.



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Antibody Conjugation Workflow

Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general procedure for immunofluorescently staining fixed and permeabilized cells using an AF 430-conjugated antibody.

Materials:

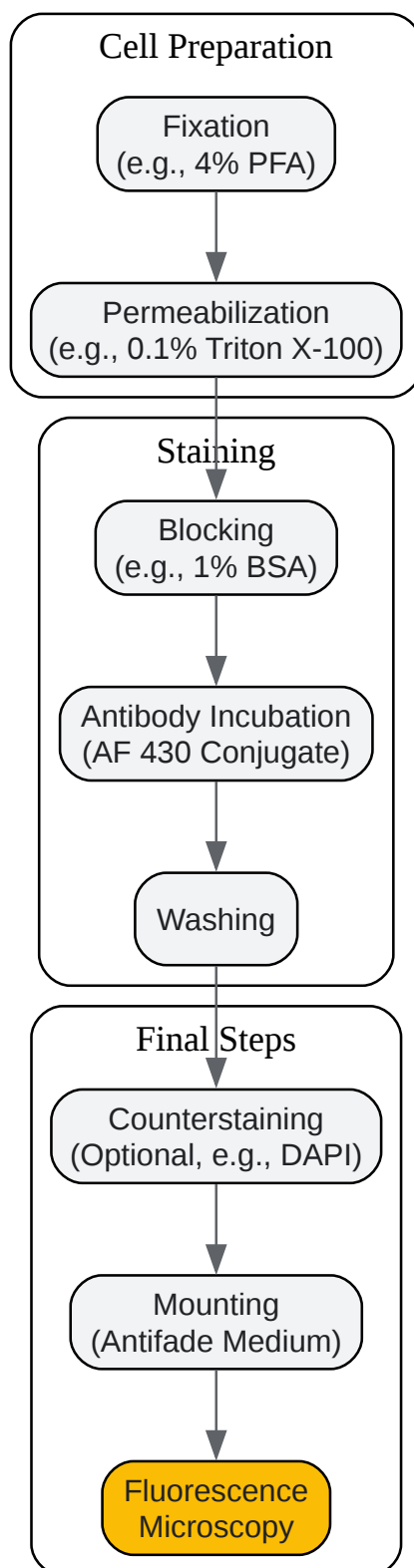
- Cells grown on coverslips or in a multi-well plate
- Phosphate-buffered saline (PBS)
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- AF 430-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI) (optional)

- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Rinse the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[\[7\]](#)
 - Rinse the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Rinse the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
- Primary/Secondary Antibody Incubation:
 - Direct Immunofluorescence: If using a directly conjugated primary antibody, dilute the AF 430-conjugated primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
 - Indirect Immunofluorescence: If using an unconjugated primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Then, wash the cells three times with PBS for 5 minutes each. Following the washes, incubate with the AF 430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - From this step onwards, all steps should be performed in the dark to prevent photobleaching of the fluorophore.

- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove any unbound antibody.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
 - Rinse the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish or a commercial sealant.
- Imaging:
 - Image the stained cells using a fluorescence microscope equipped with appropriate filters for the AF 430 fluorophore (Excitation: ~430 nm, Emission: ~542 nm).



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Immunofluorescence Staining Workflow

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or weak signal	Inefficient antibody conjugation	Optimize the dye-to-protein ratio during conjugation.
Low antibody concentration	Increase the concentration of the primary or secondary antibody.	
Incompatible fixation/permeabilization	Test different fixation (e.g., methanol) or permeabilization methods.	
High background	Insufficient blocking	Increase the blocking time or try a different blocking agent.
Antibody concentration too high	Titrate the antibody to determine the optimal concentration.	
Inadequate washing	Increase the number and duration of wash steps.	
Photobleaching	Excessive exposure to excitation light	Minimize light exposure and use an antifade mounting medium.

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